molecular formula C18H15N5O3S2 B11015410 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11015410
M. Wt: 413.5 g/mol
InChI Key: KRQMUEFBRCFQQB-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole and thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro or carbonyl groups can yield amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group in the thiazolopyrimidine ring can produce the corresponding alcohol.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like kinases or proteases, which are crucial for cell signaling and metabolism. The compound’s heterocyclic structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Thiazolopyrimidine derivatives: Studied for their anticancer and antiviral activities.

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of two bioactive heterocyclic systems, which may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

Molecular Formula

C18H15N5O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15N5O3S2/c1-10-9-23-16(25)13(8-19-18(23)27-10)15(24)20-17-22-21-14(28-17)7-11-3-5-12(26-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,20,22,24)

InChI Key

KRQMUEFBRCFQQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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